2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde

Description

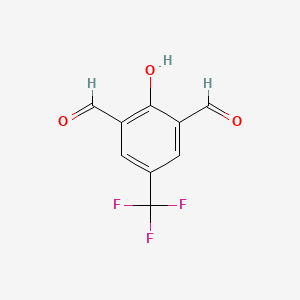

2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde (CAS: 114315-20-7) is a substituted aromatic dialdehyde with the molecular formula C₉H₅F₃O₃ and a molecular weight of 218.13 g/mol. Its structure features:

- Two aldehyde groups at positions 1 and 3 of the benzene ring.

- A hydroxyl (-OH) group at position 2.

- A trifluoromethyl (-CF₃) group at position 5.

Key properties include a logP of 2.036, indicating moderate lipophilicity, and an exact mass of 218.019 Da . The compound is primarily used in synthetic organic chemistry, leveraging its reactive aldehyde groups for cross-linking or forming Schiff bases. However, critical physical data (e.g., melting/boiling points) remain uncharacterized in available literature .

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O3/c10-9(11,12)7-1-5(3-13)8(15)6(2-7)4-14/h1-4,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRYVVDGUDKJRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556436 | |

| Record name | 2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114315-20-7 | |

| Record name | 2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde typically involves the introduction of the trifluoromethyl group and the aldehyde groups onto a benzene ring. One common method is the trifluoromethylation of a suitable precursor, followed by formylation to introduce the aldehyde groups. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Oxidation: 2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarboxylic acid

Reduction: 2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dimethanol

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde is utilized as a key intermediate in the synthesis of various organic compounds:

- Schiff Bases : The compound can react with amines to form Schiff bases, which are important in coordination chemistry and can serve as ligands in metal complexes. These Schiff bases often exhibit interesting biological activities and can be used in catalysis .

- Acyclic and Macrobicyclic Ligands : It plays a role in synthesizing acyclic Schiff-base ligands and macrobicyclic ligands, which are crucial for developing coordination compounds with specific properties .

Photocatalytic Applications

Recent studies have explored the use of this compound in photocatalytic systems. Its structural features allow it to participate in light-driven chemical reactions, which can be harnessed for applications such as:

- Environmental Remediation : Photocatalysts derived from this compound can be used to degrade pollutants under UV or visible light exposure.

- Energy Conversion : The compound's ability to facilitate electron transfer processes makes it a candidate for use in solar energy conversion systems .

Medicinal Chemistry

The trifluoromethyl group is known to enhance the pharmacological properties of compounds. Research indicates that derivatives of this compound may exhibit:

- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes.

- Anticancer Properties : Preliminary studies suggest that certain analogs may inhibit cancer cell proliferation through various mechanisms .

Material Science

In material science, this compound can be used as a building block for:

- Covalent Organic Frameworks (COFs) : The compound's reactivity allows it to form stable frameworks that can be utilized for gas storage or separation technologies due to their high surface area and tunable porosity .

- Functional Polymers : Incorporating this aldehyde into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties.

Case Studies

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it more effective in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Simple Dicarbaldehydes

Isophthalaldehyde (benzene-1,3-dicarbaldehyde) and terephthalaldehyde (benzene-1,4-dicarbaldehyde) are unsubstituted analogs. These lack functional groups like -OH or -CF₃, resulting in:

Dicarbaldehydes with Hydrophobic Substituents

(a) 5-Acetyl-2-hydroxybenzene-1,3-dicarbaldehyde (CAS: 98946-50-0)

- Formula : C₁₀H₈O₄; Molecular weight : 192.17 g/mol.

- Substituents : Acetyl (-COCH₃) at position 5 and -OH at position 2.

- Key differences: Acetyl is electron-withdrawing but less so than -CF₃. Lower logP (1.22) due to reduced hydrophobicity compared to -CF₃. Potential for keto-enol tautomerism, unlike the target compound .

(b) 2,4,6-Trihydroxy-5-(2-methylpropyl)benzene-1,3-dicarbaldehyde

- Formula : C₁₂H₁₄O₅; Molecular weight : 237.10 g/mol.

- Substituents : Three -OH groups and a 2-methylpropyl (-CH₂CH(CH₃)₂) chain.

- Key differences :

Dicarbaldehydes with Polar Substituents

(a) 5-[3-Hydroxy-5-(trifluoromethoxy)phenyl]benzene-1,3-dicarboxylic Acid

- Substituents : -COOH groups replace aldehydes; -OCF₃ at position 5.

- Key differences: Enhanced water solubility and acidity (pKa ~2-3 for -COOH). Reduced reactivity toward nucleophiles compared to aldehydes. Potential use in coordination chemistry or as chelating ligands .

(b) 5-[3-Carboxy-5-(trifluoromethyl)phenyl]benzene-1,3-dicarboxylic Acid

- Substituents : Three -COOH groups and -CF₃.

- Suited for applications requiring strong electron-withdrawing effects and solubility in polar solvents .

Extended Conjugation Systems

(a) 5-((4-Formylphenyl)ethynyl)isophthalaldehyde

- Substituents : Ethynyl (-C≡C-) bridge to a 4-formylphenyl group.

- Key differences :

(b) 5-[(2-Diphenylamino-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde

- Substituents: Vinyl (-CH=CH-) linked to a diphenylamino group.

- Key differences: Strong electron-donating diphenylamino group enhances charge transfer. Applications in dye-sensitized solar cells (DSSCs) for light absorption .

Mono-aldehydes with Similar Substituents

2-Bromo-5-(trifluoromethyl)benzaldehyde (CAS: Not provided):

- Formula : C₈H₄BrF₃O; Molecular weight : 253.02 g/mol.

- Key differences: Single aldehyde group limits cross-linking utility. Applications in Suzuki coupling or as intermediates in pharmaceutical synthesis .

Biological Activity

2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde, also known by its CAS number 114315-20-7, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight : 222.14 g/mol

- Melting Point : Not extensively documented in current literature.

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the hydroxyl and aldehyde functional groups allows for hydrogen bonding and potential interactions with enzymes or receptors.

Potential Targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, including proteases and kinases, which are crucial in cancer progression and other diseases.

- Antimicrobial Activity : The trifluoromethyl group may enhance the compound's ability to penetrate bacterial membranes, suggesting potential use as an antimicrobial agent.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

Studies have demonstrated that compounds with similar structures possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage and has implications for aging and chronic diseases.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.

Case Studies

- In Vitro Studies :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.

- Enzyme Inhibition Assays :

- Inhibitory assays against HIV protease showed that the compound can effectively inhibit enzyme activity, suggesting potential as an antiviral agent.

Data Table: Biological Activities Summary

Q & A

Q. What are the primary synthetic routes for 2-Hydroxy-5-(trifluoromethyl)benzene-1,3-dicarbaldehyde, and how is regioselectivity ensured?

The compound is synthesized via ortho-lithiation of a protected phenol derivative. Key steps include:

- THP Protection : The hydroxyl group is protected as a tetrahydropyran (THP) ether using catalytic HCl/dioxane to prevent undesired side reactions.

- Lithiation : n-BuLi (often oligomeric) is used with TMEDA as a coordinating agent to split the oligomers, enhancing lithiation efficiency. This ensures regioselective deprotonation at the ortho position relative to the hydroxyl group.

- Formylation : Reaction with DMF followed by hydrolysis yields the aldehyde functionality. This method minimizes side products and ensures high regiochemical control .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray Diffraction : Single-crystal X-ray analysis confirms molecular geometry, intramolecular hydrogen bonding (e.g., aldehyde H⋯O interactions), and spatial arrangement of substituents. For example, monoclinic crystal systems (space group P21/n) with specific lattice parameters are reported for analogous dicarbaldehyde derivatives .

- NMR Spectroscopy : ¹H and ¹³C NMR identify aldehyde proton resonances (~10 ppm) and trifluoromethyl group splitting patterns. HSQC and HMBC correlations verify connectivity in complex derivatives .

Q. How do the structural features of this compound influence its reactivity in coordination chemistry?

The two aldehyde groups and hydroxyl moiety create a tridentate ligand system, enabling chelation with transition metals. Intramolecular H-bonding between the hydroxyl and aldehyde groups (observed in analogs like benzene-1,3-dicarbaldehyde) stabilizes planar conformations, facilitating metal coordination. The electron-withdrawing trifluoromethyl group further modulates electronic properties, enhancing Lewis acidity at the aldehyde carbons .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for large-scale synthesis, and how can side reactions be mitigated?

- Lithiation Efficiency : The oligomeric nature of BuLi reduces reactivity. Adding TMEDA (1:1 molar ratio with BuLi) dissociates oligomers, improving lithiation yields.

- Hydrolysis Side Reactions : Over-acidification during THP deprotection can lead to aldehyde oxidation. Controlled hydrolysis at neutral pH and low temperatures minimizes this.

- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/EtOAc) isolates the product from residual DMF or THP byproducts .

Q. How does this compound serve as a precursor for macrocyclic ligands, and what design considerations apply?

The aldehyde groups undergo Schiff base condensation with diamines or polyamines to form macrocycles. Key factors include:

- Steric Effects : The trifluoromethyl group introduces steric bulk, influencing macrocycle cavity size.

- Electronic Effects : Electron-withdrawing CF₃ stabilizes imine bonds, enhancing macrocycle stability.

- Template Effects : Metal ions (e.g., Cu²⁺, Ni²⁺) template the cyclization, with coordination geometry dictating macrocycle symmetry. For example, square-planar metals favor tetradentate macrocycles .

Q. How can conflicting crystallographic and computational data on intramolecular interactions be resolved?

Discrepancies between experimental (X-ray) and computational (DFT) H-bond lengths (e.g., 2.26 Å vs. 2.64 Å in benzene-1,3-dicarbaldehyde analogs) may arise from:

- Crystal Packing Forces : Intermolecular interactions in the solid state compress intramolecular distances.

- Solvent Effects : Computational models often neglect solvent, which can weaken H-bonds.

- Method Validation : Hybrid approaches (e.g., QM/MM simulations) that account for both molecular and environmental factors are recommended to reconcile data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.